Lactone
Lactones are a class of cyclic esters derived from carboxylic acids through the removal of one molecule of water. These compounds are widely found in nature, particularly in fruits such as bananas and strawberries, where they contribute to their characteristic aroma and taste. Chemically, lactones exhibit both acidic and basic properties due to the presence of an enol form, which can undergo tautomerization with the keto form.
Structurally, lactones can be classified into various types based on the number of carbon atoms in the ring, such as γ-lactone (5-membered), δ-lactone (6-membered), and ε-lactone (8-membered). These cyclic esters play crucial roles in many chemical reactions, including aldol condensation and Claisen rearrangement. In addition to their natural occurrence, lactones are also important intermediates in the synthesis of pharmaceuticals, cosmetics, and other industrial applications.
Due to their versatile reactivity and unique properties, lactones have found extensive use in various fields such as flavoring agents, fragrance ingredients, and even as antioxidants and anti-inflammatory agents. Their potential applications continue to expand with ongoing research into new synthetic routes and functional modifications.

Struktur | Chemischer Name | CAS | MF |
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3,4,5,6,7-pentahydroxyoxocan-2-one | 34839-78-6 | C7H12O7 |
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5-tert-butyloxepan-2-one | 34680-83-6 | C10H18O2 |
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(4R-trans)-7-isopropyl-4-methyloxepan-2-one | 68330-67-6 | C10H18O2 |
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2-Oxocanone,4-hydroxy-8-[(1S)-2-[(2S,3R)-3-[(2S)-2-hydroxy-3-methylbutyl]-2-methyloxiranyl]-1-methyl-2-oxoethyl]-5-methyl-, (4R,5S,8S)- | 133473-06-0 | C19H32O6 |
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3,3-dimethyloxepan-2-one | 1331-33-5 | C8H14O2 |
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2-Oxepanone, 7-butyl-, (7R)- | 156316-98-2 | C10H18O2 |
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Oxecan-2-one | 6008-27-1 | C9H16O2 |
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2-Oxepanone, 3-methylene- | 86953-75-5 | C7H10O2 |
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(5E,9E)-5,9-dimethyloxacycloundeca-5,9-dien-2-one | 86578-98-5 | C12H18O2 |
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3-hydroxyoxepan-2-one | 80816-54-2 | C6H10O3 |
Verwandte Literatur
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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2. Back matter
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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5. Book reviews
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